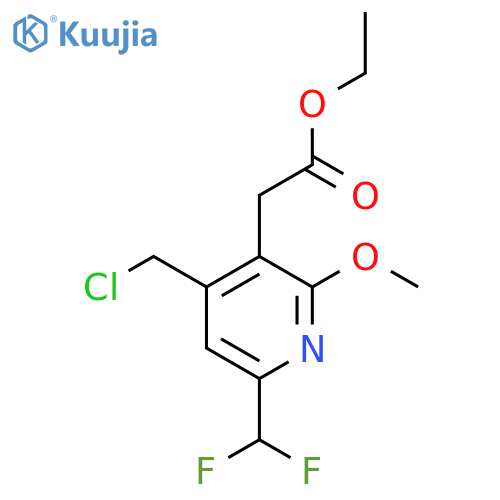

Cas no 1806036-19-0 (Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate)

1806036-19-0 structure

商品名:Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate

CAS番号:1806036-19-0

MF:C12H14ClF2NO3

メガワット:293.694269657135

CID:4896590

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate

-

- インチ: 1S/C12H14ClF2NO3/c1-3-19-10(17)5-8-7(6-13)4-9(11(14)15)16-12(8)18-2/h4,11H,3,5-6H2,1-2H3

- InChIKey: YJHLDTPITMGCIM-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C(F)F)N=C(C=1CC(=O)OCC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 294

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 48.4

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029019032-250mg |

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |

1806036-19-0 | 95% | 250mg |

$1,038.80 | 2022-04-01 | |

| Alichem | A029019032-1g |

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |

1806036-19-0 | 95% | 1g |

$3,184.50 | 2022-04-01 | |

| Alichem | A029019032-500mg |

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |

1806036-19-0 | 95% | 500mg |

$1,600.75 | 2022-04-01 |

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 関連文献

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

1806036-19-0 (Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量